molecular formula C17H19N3O3 B11955440 1-(3-Phenylureido)propan-2-yl phenylcarbamate CAS No. 132104-26-8

1-(3-Phenylureido)propan-2-yl phenylcarbamate

Cat. No.: B11955440
CAS No.: 132104-26-8
M. Wt: 313.35 g/mol
InChI Key: MKMUONFFDOVTRV-UHFFFAOYSA-N
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Description

2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structure, which includes an anilinocarbonyl group and a phenylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(anilinocarbonyl)amino]-1-methylethyl phenylcarbamate typically involves the reaction of aniline with isocyanates or carbamoyl chlorides. One common method is the reaction of aniline with phenyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method is the reaction of aniline with dimethyl carbonate in the presence of a suitable catalyst. This method not only avoids the use of toxic phosgene but also provides high yields of the desired carbamate.

Chemical Reactions Analysis

Types of Reactions

2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[(anilinocarbonyl)amino]-1-methylethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Anilinocarbonyl)amino]-3-methylbenzoic acid
  • 2-[(Anilinocarbonyl)(methyl)amino]benzoic acid

Uniqueness

2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets

Properties

CAS No.

132104-26-8

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

1-(phenylcarbamoylamino)propan-2-yl N-phenylcarbamate

InChI

InChI=1S/C17H19N3O3/c1-13(23-17(22)20-15-10-6-3-7-11-15)12-18-16(21)19-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,20,22)(H2,18,19,21)

InChI Key

MKMUONFFDOVTRV-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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